molecular formula C10H21N B13945026 2,2,4,6,6-Pentamethylpiperidine CAS No. 63885-13-2

2,2,4,6,6-Pentamethylpiperidine

Cat. No.: B13945026
CAS No.: 63885-13-2
M. Wt: 155.28 g/mol
InChI Key: BIZSJKULZKHUPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6,6-Pentamethylpiperidine typically involves the reaction of phorone with ammonia to produce 2,2,6,6-tetramethyl-4-piperidone. This intermediate is then reduced using the Wolff–Kishner reduction to yield 2,2,6,6-tetramethylpiperidine. Finally, N-methylation of this secondary amine with methyl iodide and potassium carbonate produces this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of phorone with ammonia, reduction of the intermediate, and N-methylation .

Chemical Reactions Analysis

Types of Reactions

2,2,4,6,6-Pentamethylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can produce various alkylated derivatives .

Mechanism of Action

2,2,4,6,6-Pentamethylpiperidine exerts its effects by blocking ganglionic transmission. It inhibits the action of acetylcholine at autonomic ganglia, leading to a decrease in blood pressure. The compound is well absorbed from the gastrointestinal tract and has a long duration of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its steric hindrance and ganglion-blocking properties. Its structure provides stability and resistance to certain reactions, making it valuable in specific applications .

Properties

CAS No.

63885-13-2

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2,2,4,6,6-pentamethylpiperidine

InChI

InChI=1S/C10H21N/c1-8-6-9(2,3)11-10(4,5)7-8/h8,11H,6-7H2,1-5H3

InChI Key

BIZSJKULZKHUPS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC(C1)(C)C)(C)C

Origin of Product

United States

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